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Compound of Interest

Compound Name: Pinnatoxin A

Cat. No.: B1246327

Pioneering Synthesis of (-)-Pinnatoxin A: A Deep
Dive into the Kishi Strategy

The landmark total synthesis of the unnatural enantiomer of (-)-pinnatoxin A by the Kishi
group in 1998 was a monumental achievement in natural product synthesis. This work not only
confirmed the absolute stereochemistry of the natural product but also provided a blueprint for
tackling the immense structural complexity of the pinnatoxin family of marine neurotoxins.
These toxins, initially thought to be calcium channel activators, are now recognized as potent
inhibitors of nicotinic acetylcholine receptors (nAChRs), making them valuable tools for
neuroscience research and potential leads for drug development.

This document provides detailed application notes and protocols based on Kishi's pioneering
work, aimed at researchers, scientists, and drug development professionals interested in the
synthesis and biological activity of pinnatoxin A.

Retrosynthetic Analysis and Strategic Overview

Kishi's strategy for the synthesis of (-)-pinnatoxin A is a convergent approach, dissecting the
complex molecule into three key fragments of manageable complexity. The retrosynthetic
analysis reveals the C1-C18 fragment containing the A, G, and E rings, the C19-C24 fragment
comprising the BCD spiroketal system, and a C25-C34 fragment.
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The key bond formations in the forward synthesis involved an intramolecular Diels-Alder
reaction to construct the G-ring and the macrocyclic core, and two Nozaki-Hiyama-Kishi (NHK)
reactions to couple the key fragments. The final steps focused on the formation of the
characteristic spiroimine A-ring.

Below is a logical diagram illustrating the overall retrosynthetic strategy.

(-)-Pinnatoxin A

Macrocycle
A-Ring Formation Intramolecular Diels-Alder Nozaki-Hiyama-Kishi Couplings
Fragment A (C1-C18) Fragment B (C19-C24) Fragment C (C25-C34)

Click to download full resolution via product page
Caption: Retrosynthetic analysis of (-)-Pinnatoxin A.

Quantitative Data Summary

The following tables summarize the yields for the key transformations in Kishi's total synthesis
of (-)-pinnatoxin A.

Table 1: Synthesis of the BCD-Spiroketal Fragment
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Step Reagents and Conditions Yield (%)
12-step synthesis from pent-4- )
Multiple steps ~15 (overall)
yn-1-ol
) o Camphorsulfonic acid (CSA), o
Spiroketalization 51 (desired isomer)

CH2CI2, rt

Table 2: Key Fragment Couplings and Macrocyclization

Step Reagents and Conditions Yield (%)
o ) o n-BuLi, THF, -78 °C to rt; then
Dithiane coupling with iodide o 49 (3 steps)
iodide
First Nozaki-Hiyama-Kishi .
_ CrCI2, NiCI2, DMSO, rt 75
reaction
Second Nozaki-Hiyama-Kishi )
] CrCl2, NiCI2, DMSO, rt 65
reaction
Intramolecular Diels-Alder Toluene, 170 °C 60

Table 3: Endgame - Formation of the A-Ring and Final Deprotection

Step Reagents and Conditions Yield (%)

Imine ring closure 200°C,1h 70

Final deprotection (tert-butyl
TFA, CH2CI2, 0 °Ctort 70
ester)

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis are provided below.

Protocol 1: Intramolecular Diels-Alder Reaction
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This protocol describes the crucial macrocyclization step to form the G-ring and the 27-
membered macrocycle.

Materials:

Diels-Alder precursor (triene)

Anhydrous toluene

High-pressure reaction vessel or sealed tube

Heating mantle or oil bath

Silica gel for chromatography

Procedure:

A solution of the Diels-Alder precursor in anhydrous toluene (approximately 0.001 M
concentration) is prepared in a high-pressure reaction vessel.

e The solution is degassed by bubbling argon through it for 15-20 minutes.

e The vessel is securely sealed and heated to 170 °C in an oil bath for the specified reaction
time (typically 12-24 hours), monitored by TLC.

« After cooling to room temperature, the solvent is removed under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel using an
appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired
macrocyclic product.

Protocol 2: Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol outlines the coupling of an alkenyl iodide with an aldehyde, a key fragment-joining
reaction.

Materials:

e Anhydrous Chromium(ll) chloride (CrClI2)
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Anhydrous Nickel(ll) chloride (NiCI2)

Anhydrous Dimethyl sulfoxide (DMSO)

Alkenyl iodide

Aldehyde

Inert atmosphere glovebox or Schlenk line

Anhydrous reaction flask and magnetic stirrer
Procedure:

e In an inert atmosphere glovebox, a reaction flask is charged with anhydrous CrCI2 (4-6
equivalents) and a catalytic amount of anhydrous NiCl2 (0.01-0.05 equivalents).

e Anhydrous DMSO is added, and the suspension is stirred vigorously at room temperature for
30 minutes to form the active chromium reagent.

o A solution of the alkenyl iodide (1 equivalent) and the aldehyde (1.2 equivalents) in
anhydrous DMSO is added dropwise to the chromium suspension at room temperature.

o The reaction mixture is stirred at room temperature until the starting materials are consumed,
as monitored by TLC (typically 2-6 hours).

e The reaction is quenched by the addition of water and extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel.

Signaling Pathway and Biological Context

Pinnatoxin A is a potent antagonist of nicotinic acetylcholine receptors (nAChRs). These
receptors are ligand-gated ion channels crucial for synaptic transmission at the neuromuscular
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junction and in the central nervous system. The diagram below illustrates the mechanism of
action of Pinnatoxin A.

Presynaptic Terminal

Action Potential

Voltage-gated Ca2+ channel

triggers fusion
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Caption: Mechanism of action of Pinnatoxin A at the neuromuscular junction.

In a normal physiological state, the arrival of an action potential at the presynaptic terminal
triggers the opening of voltage-gated calcium channels. The influx of calcium ions causes
vesicles containing acetylcholine (ACh) to fuse with the presynaptic membrane, releasing ACh
into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic membrane, causing the
ion channel to open and allowing an influx of sodium ions. This depolarization of the
postsynaptic membrane leads to muscle contraction. Pinnatoxin A acts as a competitive
antagonist, binding to the nAChR and preventing the binding of ACh, thereby blocking
neuromuscular transmission and leading to paralysis.[1][2]

Conclusion

The total synthesis of (-)-pinnatoxin A by Kishi's group was a landmark achievement that has
had a lasting impact on the field of organic synthesis. The strategies and methodologies
developed continue to be relevant for the synthesis of complex marine natural products.
Furthermore, the elucidation of pinnatoxin A's true biological target as the nAChR has opened
new avenues for its use as a pharmacological tool to study synaptic transmission and as a
potential scaffold for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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